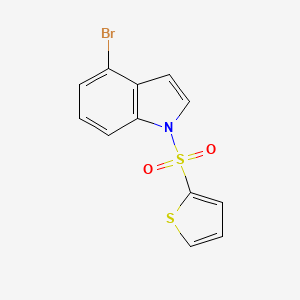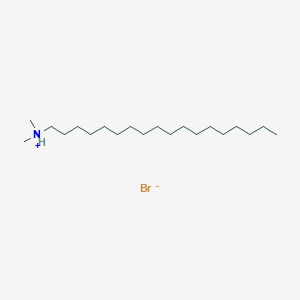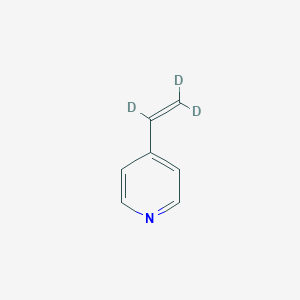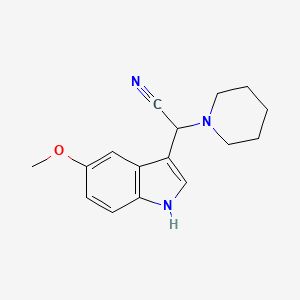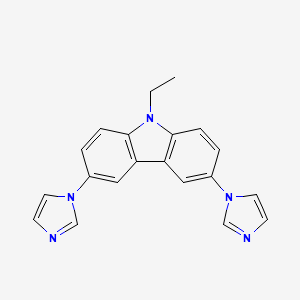
9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in materials science. This compound features an ethyl group at the 9th position of the carbazole ring and two imidazole groups at the 3rd and 6th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole typically involves multi-step organic reactions. One possible route could be:
N-alkylation: Starting with carbazole, an ethyl group can be introduced at the 9th position using an alkylating agent like ethyl bromide in the presence of a base such as potassium carbonate.
Imidazole substitution: The 3rd and 6th positions of the carbazole ring can be functionalized with imidazole groups through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with imidazole in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst selection: Using efficient catalysts to speed up the reaction.
Solvent choice: Selecting appropriate solvents to dissolve reactants and control reaction rates.
Temperature and pressure control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Imidazole in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole rings.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its pharmacological activities and potential therapeutic uses.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole would depend on its specific application. For instance:
Biological activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity.
Electronic applications: The compound’s electronic properties, such as charge transport and light emission, are influenced by its molecular structure and interactions with other materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethylcarbazole: Lacks the imidazole groups, making it less versatile in terms of chemical reactivity.
3,6-Di(1H-imidazol-1-yl)carbazole: Lacks the ethyl group, which may affect its solubility and electronic properties.
Uniqueness
9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole is unique due to the presence of both ethyl and imidazole groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C20H17N5 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
9-ethyl-3,6-di(imidazol-1-yl)carbazole |
InChI |
InChI=1S/C20H17N5/c1-2-25-19-5-3-15(23-9-7-21-13-23)11-17(19)18-12-16(4-6-20(18)25)24-10-8-22-14-24/h3-14H,2H2,1H3 |
Clé InChI |
PNWWJPWZAQTHJH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)N3C=CN=C3)C4=C1C=CC(=C4)N5C=CN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



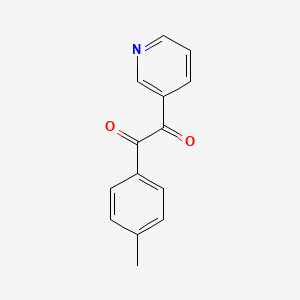


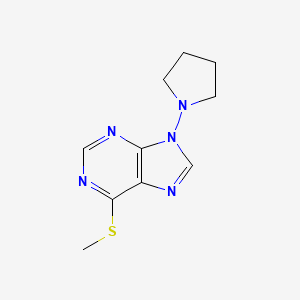
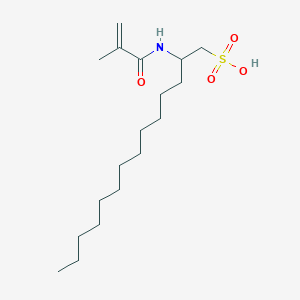
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)


